molecular formula C19H21NO3 B14269579 9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole CAS No. 160924-75-4

9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole

Cat. No.: B14269579
CAS No.: 160924-75-4
M. Wt: 311.4 g/mol
InChI Key: ACUKEDUPDYMNHY-UHFFFAOYSA-N
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Description

9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with a methoxy group and an oxirane ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole typically involves the reaction of 9-ethyl-3-(hydroxymethyl)carbazole with 2-(chloromethyl)oxirane in the presence of potassium hydroxide and potassium carbonate. The reaction is carried out in ethyl methyl ketone at 60°C for 36 hours . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy and oxirane groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or osmium tetroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy or oxirane groups.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole apart is its combination of a carbazole core with both methoxy and oxirane substituents. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

160924-75-4

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

9-[3-methoxy-2-(oxiran-2-ylmethoxy)propyl]carbazole

InChI

InChI=1S/C19H21NO3/c1-21-11-14(22-12-15-13-23-15)10-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15H,10-13H2,1H3

InChI Key

ACUKEDUPDYMNHY-UHFFFAOYSA-N

Canonical SMILES

COCC(CN1C2=CC=CC=C2C3=CC=CC=C31)OCC4CO4

Origin of Product

United States

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